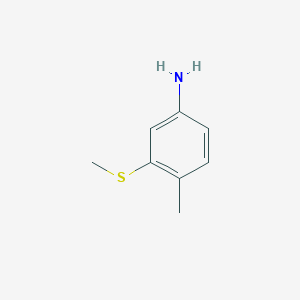

4-Methyl-3-(methylsulfanyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBGYPQRTVRCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98594-08-2 | |

| Record name | 4-methyl-3-(methylsulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Methylsulfanyl Aniline

Established Synthetic Pathways for 4-Methyl-3-(methylsulfanyl)aniline

Traditional synthetic routes to this compound rely on well-established, multi-step sequences starting from readily available materials and the strategic functionalization of aniline (B41778) precursors.

Multi-step Synthesis from Precursors

The most documented pathway to synthesize this compound and its analogs involves a classical multi-step approach. This method typically begins with a substituted toluene (B28343) or nitrobenzene (B124822) and proceeds through a series of functional group interconversions.

A common sequence involves the following key transformations:

Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor. For instance, starting with 2-(trifluoromethyl)toluene, nitration yields 4-nitro-2-(trifluoromethyl)toluene. google.com This step is foundational for installing the nitrogen functionality that will later become the aniline group.

Thiocyanation: Introduction of a thiocyanate (B1210189) (-SCN) group. This can be achieved on an aniline or phenol (B47542) precursor. For example, anilines can undergo thiocyanation using reagents like ammonium (B1175870) thiocyanate in the presence of an oxidizing agent. acs.org The amino group strongly activates the ring towards electrophilic substitution, directing the incoming thiocyanate group primarily to the para position. For the synthesis of the target molecule, one would start with 4-methylaniline (p-toluidine) and introduce the thiocyanate group at the ortho position to the amine.

Alkylation of the Thiocyanate: The thiocyanate group is converted to the desired methylsulfanyl group. This is typically achieved by first reducing the thiocyanate to a thiol and then methylating, or more directly through nucleophilic displacement with a methylating agent. The alkylation of thiocyanato aniline derivatives with agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions (e.g., NaOH, K₂CO₃) is an effective method. This reaction proceeds via an SN2 mechanism where the sulfur atom attacks the methylating agent.

Reduction: The final step is the reduction of the nitro group to the primary amine (aniline). This is a standard transformation, often carried out with reagents like iron or tin in acidic media, or through catalytic hydrogenation.

An illustrative example for a related compound involves treating 2,5-dichloro-4-(thiocyanato)aniline with methyl iodide in methanol (B129727) and aqueous sodium hydroxide, which produces 2,5-dichloro-4-(methylthio)aniline in 87% yield. google.com

Table 1: Alkylation of Thiocyanato Aniline Derivatives

| Precursor | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Thiocyanato-4-methylnitrobenzene | Methyl iodide | NaOH | Methanol | 85–90 | |

| 4-Methyl-3-thiocyanatoaniline | Dimethyl sulfate | K₂CO₃ | DMF | 78–82 | |

| 2,5-dichloro-4-(thiocyanato)aniline | Methyl iodide | NaOH | Methanol/Water | 87 | google.com |

| 2,3-dichloro-4-(thiocyanato)aniline | Methyl iodide | KOH | Methanol/Water | 92 | google.com |

Directed Functionalization Approaches

The principles of directed functionalization offer a more streamlined, albeit conceptually challenging, approach. This strategy involves the direct introduction of the methylsulfanyl group onto a pre-existing aniline derivative, guided by a directing group. The amino group (-NH₂) in anilines is a powerful ortho- and para-directing group for electrophilic aromatic substitution due to its electron-donating nature. byjus.com

For the synthesis of this compound, the starting material would be 4-methylaniline (p-toluidine). The target position for functionalization is C-3, which is ortho to the amino group. Therefore, a direct electrophilic substitution could potentially install the desired functionality.

However, direct reactions like thiocyanation on highly activated anilines can sometimes lead to multiple substitutions or side reactions like polymerization. acs.orgbyjus.com To control the reaction, the reactivity of the amino group is often tempered by converting it into an amide (e.g., acetanilide). This amide group is still an ortho, para-director but is less activating than the free amine, allowing for more controlled substitutions. After the directed substitution, the amide can be hydrolyzed back to the amine.

Novel Synthetic Route Development

Recent advancements in organic synthesis have focused on creating more efficient, selective, and environmentally benign methods. These novel approaches are applicable to the synthesis of complex anilines like this compound.

Catalytic Reaction Design for Enhanced Selectivity and Yield

Modern catalytic systems offer powerful tools for C-H functionalization, potentially providing a more direct route to the target molecule. While specific catalytic syntheses for this compound are not widely reported, general methods for aniline functionalization are relevant.

For example, researchers have developed palladium catalysts with specialized S,O-ligands that can achieve highly selective para-C–H olefination of anilines. uva.nl This highlights the potential of ligand design to control regioselectivity in catalytic reactions. Adapting such a system for ortho-thiolation or ortho-methylation could provide a novel and efficient pathway. The challenge lies in designing a catalyst and ligand system that can selectively activate the C-H bond at the C-3 position of 4-methylaniline and mediate the bond formation with a sulfur-containing group.

Sustainable and Green Chemistry Approaches to Synthesis

Green chemistry principles aim to reduce waste and avoid hazardous substances. Several novel methods for synthesizing substituted anilines align with these goals.

Mechanochemistry: A mechanochemical method for the thiocyanation of anilines using ammonium thiocyanate and an oxidizing agent under solvent-free milling conditions has been developed. acs.org This approach avoids bulk organic solvents and can lead to high yields. Applying this to 4-methylaniline could produce 4-methyl-2-thiocyanatoaniline, a precursor to the target molecule, in a greener fashion. acs.org

Novel Precursors: Methods using alternative starting materials, such as the synthesis of substituted anilines from isatoic anhydride (B1165640) derivatives, offer inexpensive, rapid, and scalable routes that often proceed at room temperature. nih.govresearchgate.net Another innovative approach generates substituted anilines from benzyl (B1604629) azides in the presence of concentrated sulfuric acid, representing a novel transformation that avoids harsh reagents. chemrxiv.org

Photocatalysis: Visible-light photocatalysis has been employed for the thiocyanation of anilines. acs.org This method uses light as an energy source, often under mild conditions, providing a sustainable alternative to traditional methods that may require high temperatures or harsh reagents. acs.org

Chemical Reactivity Profile of this compound

The chemical reactivity of this compound is dictated by its three key functional components: the primary aromatic amine, the methylsulfanyl group, and the substituted benzene (B151609) ring.

The compound is known to undergo several types of reactions:

Oxidation: The sulfur atom in the methylsulfanyl group is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) (4-methyl-3-(methylsulfinyl)aniline) or further to the sulfone (4-methyl-3-(methylsulfonyl)aniline). This transformation can significantly alter the electronic properties and potential biological activity of the molecule.

Reactions at the Amino Group: The primary amine is a versatile functional group. It can be acylated, alkylated, or undergo diazotization when treated with nitrous acid to form a diazonium salt. This diazonium salt is a valuable intermediate that can be converted into a wide variety of other functional groups (e.g., -OH, -CN, -X).

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution. The directing effects of the existing substituents must be considered. The amino (-NH₂) and methylsulfanyl (-SCH₃) groups are both ortho, para-directing and activating. The methyl group (-CH₃) is also ortho, para-directing and activating.

The strongest activating group is the amino group, which directs incoming electrophiles to its ortho (C-5) and para (position already occupied) positions.

The methylsulfanyl and methyl groups also reinforce this activation pattern.

Therefore, electrophilic substitution (e.g., halogenation, nitration) on this compound is expected to occur predominantly at the C-5 position, which is ortho to the amine and para to the methylsulfanyl group.

The compound is also utilized as a building block in more complex syntheses, such as in Suzuki–Miyaura coupling reactions, to create biaryl structures.

Unveiling the Chemical Versatility of this compound

The aromatic amine this compound is a compound of significant interest in synthetic organic chemistry. Its unique structure, featuring an aniline core substituted with both a methyl and a methylsulfanyl group, provides a versatile platform for a variety of chemical transformations. This article explores the synthetic methodologies and reactivity of this compound, focusing on reactions involving its key functional groups and the aromatic ring itself.

Synthetic Methodologies and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its amino, methylsulfanyl, and aromatic functionalities. This allows for a range of transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reactions Involving the Aromatic Amino Group

The amino group is a primary site of reactivity in this compound, readily participating in condensation, acylation, and alkylation reactions.

The reaction of primary amines with aldehydes and ketones to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. libretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of water. libretexts.org The pH of the reaction medium is a critical factor, with optimal rates typically observed around a pH of 5. libretexts.org For instance, the condensation of various anilines with benzaldehydes has been studied, highlighting the formation of Schiff bases. mdpi.commdpi.com While specific studies on this compound are not abundant, its amino group is expected to undergo similar condensation reactions. A general example is the reaction of 4-methyl aniline with benzaldehyde. researchgate.net

Table 1: Examples of Condensation Reactions with Anilines

| Aniline Derivative | Carbonyl Compound | Product Type | Reference |

| p-Anisidine | 4-(Dimethylamino)benzaldehyde | Schiff Base | mdpi.com |

| Aniline | 3-Hydroxy-4-methoxybenzaldehyde | Schiff Base | mdpi.com |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes | Hemiaminal/Schiff Base | mdpi.com |

| 4-Methyl aniline | Diethyl acetylenedicarboxylate (B1228247) and benzaldehyde | 3,4,5-substituted furan-2(5H)-one | researchgate.net |

This table presents examples of condensation reactions involving various aniline derivatives to illustrate the general reactivity.

The nitrogen atom of the amino group in this compound can be readily acylated or alkylated. Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group (-COR) to the nitrogen, forming an amide.

Alkylation of the amino group can be accomplished using alkyl halides. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. The reactivity of anilines in such nucleophilic substitutions can be influenced by the electronic effects of substituents on the aromatic ring. Resonance delocalization of the nitrogen lone pair into the benzene ring can decrease the nucleophilicity of the aniline. Theoretical studies on the reaction of aniline with methyl radicals have also been conducted to understand the kinetics and mechanisms of such interactions. nih.gov

Transformations of the Methylsulfanyl Moiety

The methylsulfanyl group (-SCH3) offers another avenue for the chemical modification of this compound.

The sulfur atom in the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide and sulfone. A variety of oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in the presence of a catalyst can be used to oxidize sulfides to sulfoxides or sulfones. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and reaction conditions can often control the extent of oxidation. For example, tantalum carbide as a catalyst with hydrogen peroxide favors the formation of sulfoxides, while niobium carbide under similar conditions yields sulfones. organic-chemistry.org Other reagents like m-chloroperoxybenzoic acid (mCPBA) are also effective for oxidizing sulfides to sulfones. nih.gov The enzymatic oxidation of sulfoxides to sulfones has also been studied. nih.gov

Table 2: Reagents for Sulfide Oxidation

| Oxidizing Reagent/System | Product | Reference |

| H2O2 / Tantalum carbide | Sulfoxide | organic-chemistry.org |

| H2O2 / Niobium carbide | Sulfone | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfone | nih.gov |

| H2O2 / Silica-based tungstate (B81510) catalyst | Sulfoxide or Sulfone | organic-chemistry.org |

| Selectfluor / H2O | Sulfoxide or Sulfone | organic-chemistry.org |

This table provides a selection of reagents used for the oxidation of sulfides, a reaction applicable to the methylsulfanyl group.

While the methylsulfanyl group itself is not a typical leaving group, transformations can occur. For instance, the introduction of a methylthio group onto an aromatic ring can be achieved via a Sandmeyer-type reaction from the corresponding aniline. researchgate.net Nucleophilic aromatic substitution (SNAr) reactions on related chloro-anilines have been studied, where an aniline can act as a nucleophile. nih.govscispace.com The reactivity in SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the nucleophile. scispace.com

Electrophilic Aromatic Substitution Patterns on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino and methyl groups. byjus.com The amino group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-director, albeit weaker. byjus.comchemguide.co.uk The interplay of these two groups, along with the deactivating, meta-directing (with respect to itself) but ortho-, para-directing (with respect to the activating groups) methylsulfanyl group, will determine the regioselectivity of electrophilic attack.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com For anilines, direct nitration can be problematic as the amino group can be protonated in the acidic medium, forming an anilinium ion which is a meta-director. byjus.com Friedel-Crafts reactions are also often challenging with anilines due to the Lewis acid catalyst complexing with the basic amino group. youtube.comyoutube.com However, with appropriate protection of the amino group, these reactions can be performed. The substitution pattern will be a result of the combined directing effects of the existing substituents.

Design and Elaboration of Derivatives and Analogues of 4 Methyl 3 Methylsulfanyl Aniline

Schiff Base Derivatives of 4-Methyl-3-(methylsulfanyl)aniline

Schiff bases, characterized by the azomethine (-C=N-) group, are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. researchgate.netresearchgate.net The synthesis of Schiff base derivatives of this compound follows this general principle, reacting the primary amine group of the aniline (B41778) with various aldehydes or ketones. This reaction is often catalyzed by an acid, like glacial acetic acid, and carried out in a suitable solvent such as absolute ethanol. researchgate.net

The resulting Schiff bases are versatile compounds, with properties influenced by the nature of the carbonyl compound used in their synthesis. researchgate.net The stability of these derivatives can be enhanced by the formation of intramolecular hydrogen bonds, particularly when the aldehyde contains a hydroxyl group in a position that allows for such an interaction with the azomethine nitrogen. researchgate.net

The characterization of these newly synthesized Schiff bases is typically accomplished using a suite of spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the formation of the imine bond, while nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the chemical structure. researchgate.net

Table 1: General Synthesis and Characterization of Schiff Base Derivatives

| Derivative Type | General Synthesis Method | Key Characterization Techniques | Structural Feature |

| Schiff Bases | Condensation of this compound with aldehydes or ketones. researchgate.net | FT-IR, ¹H-NMR, ¹³C-NMR researchgate.net | Azomethine (-C=N-) group researchgate.net |

Sulfoxide (B87167) and Sulfone Analogues: Synthesis and Comparative Chemical Studies

The sulfur atom in this compound offers a site for oxidative modification, leading to the formation of its sulfoxide and sulfone analogues: 4-methyl-3-(methylsulfinyl)aniline and 4-methyl-3-(methylsulfonyl)aniline, respectively. The synthesis of sulfones from thioethers is a well-established transformation in organic chemistry, often employing various oxidizing agents. namiki-s.co.jpresearchgate.net Common reagents for this oxidation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. namiki-s.co.jp The initial oxidation of the thioether yields the corresponding sulfoxide, and further oxidation under more stringent conditions produces the sulfone. researchgate.net

The sulfonyl group is a key functional group in medicinal chemistry due to its chemical stability and its ability to act as a hydrogen bond acceptor, which can influence a molecule's solubility and metabolic stability. namiki-s.co.jp The methylsulfone group, in particular, has been incorporated into various molecular designs. namiki-s.co.jpnih.gov

The resulting sulfone, 4-methyl-3-(methylsulfonyl)aniline, is a solid compound with a molecular weight of approximately 185.24 g/mol . cymitquimica.comsigmaaldrich.com Its structure has been confirmed by standard analytical techniques. sigmaaldrich.com Comparative studies of these analogues would likely focus on the differences in their electronic properties, polarity, and reactivity, stemming from the different oxidation states of the sulfur atom.

Table 2: Properties of this compound and its Sulfone Analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | C₈H₁₁NS uni.lu | ~153.24 uni.lu | Not specified |

| 4-Methyl-3-(methylsulfonyl)aniline | C₈H₁₁NO₂S sigmaaldrich.com | ~185.24 cymitquimica.comsigmaaldrich.com | Solid cymitquimica.comsigmaaldrich.com |

Coordination Chemistry: Metal Complexes Incorporating this compound as a Ligand

The presence of both an amino group and a thioether linkage in this compound makes it a potentially versatile ligand in coordination chemistry. These functional groups can act as donor sites, allowing the molecule to coordinate with various metal ions to form stable complexes. sapub.orgmwjscience.com The nitrogen atom of the amine and the sulfur atom of the thioether can both participate in binding to a metal center.

The synthesis of such metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net The resulting coordination compounds can exhibit a range of geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. sapub.orgorientjchem.org

The characterization of these metal complexes involves a variety of analytical methods. Elemental analysis helps to determine the empirical formula of the complex. Spectroscopic techniques such as IR and UV-Vis are crucial for elucidating the coordination mode of the ligand to the metal ion. sapub.orgorientjchem.org For instance, shifts in the vibrational frequencies of the N-H and C-S bonds in the IR spectrum can provide evidence of coordination. orientjchem.org

Other Ring-Substituted and N-Substituted Analogues of this compound

Beyond the derivatives discussed above, the core structure of this compound can be further modified through substitutions on the aromatic ring or on the nitrogen atom of the amino group.

Ring-substituted analogues can be synthesized by introducing various functional groups onto the benzene (B151609) ring. For example, a chloro group can be introduced to create compounds like 4-chloro-3-[(methylsulfanyl)methyl]aniline. biosynth.comcymitquimica.com These substitutions can significantly alter the electronic properties and steric profile of the molecule.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 3 Methylsulfanyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, a complete picture of the atomic connectivity and chemical environment of 4-Methyl-3-(methylsulfanyl)aniline can be constructed.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the methylsulfanyl group protons, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl, amino, and methylsulfanyl substituents. The electron-donating amino group and the weakly electron-donating methyl group will shield the aromatic protons, shifting their signals upfield, while the sulfur-containing group can have a more complex influence.

Based on the analysis of related structures, the following proton chemical shifts can be anticipated. The aromatic proton ortho to the amino group and meta to the methyl group is expected to appear at the most upfield position due to strong shielding. The proton between the methyl and methylsulfanyl groups would likely be the most deshielded of the aromatic protons. The methyl group protons attached to the aromatic ring would appear as a singlet, as would the protons of the methylsulfanyl group. The amine protons would also present as a singlet, with a chemical shift that can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.2 | m |

| NH₂ | 3.5 - 4.5 | br s |

| Ar-CH₃ | ~2.3 | s |

| S-CH₃ | ~2.4 | s |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectral Interpretation for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electron-donating and -withdrawing nature of the substituents. The carbon atom attached to the amino group is expected to be significantly shielded, appearing at a lower chemical shift. Conversely, the carbons bearing the methyl and methylsulfanyl groups will have their chemical shifts influenced by these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-NH₂ | 145 - 150 |

| C-CH₃ | 130 - 135 |

| C-SCH₃ | 125 - 130 |

| Aromatic C-H | 110 - 130 |

| Ar-CH₃ | ~20 |

| S-CH₃ | ~15 |

Note: These are predicted values. Precise assignments would require experimental data and comparison with 2D NMR.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Assignment

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons. This would allow for the unambiguous assignment of the protons on the aromatic ring by tracing the spin-spin coupling network.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be instrumental in assigning the chemical shifts of the protonated aromatic carbons by linking them to their attached, and previously assigned, protons. It would also confirm the assignments of the methyl and methylsulfanyl carbons and their attached protons.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-S bonds. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is generally weaker and can be found in the fingerprint region. For comparison, the IR spectrum of a related derivative shows characteristic peaks that support these expected regions. rsc.org

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H | Scissoring | 1590 - 1650 |

| C-S | Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and characteristic signals in the Raman spectrum. The C-S bond, which may show a weak band in the IR spectrum, can sometimes produce a more intense signal in the Raman spectrum. The symmetric vibrations of the molecule are often more Raman active. A comprehensive Raman analysis would aid in confirming the assignments made from the FT-IR data and provide a more complete vibrational picture of this compound.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is dominated by absorptions arising from π→π* and n→π* transitions associated with the benzene (B151609) ring and its substituents.

The chromophore in this molecule is the aniline (B41778) ring substituted with a methyl group and a methylsulfanyl group. The lone pair of electrons on the nitrogen of the primary amine and the sulfur of the methylsulfanyl group can interact with the π-system of the benzene ring, acting as auxochromes. These groups typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Detailed research findings would typically present the absorption maxima (λmax) and the corresponding molar absorptivity (ε) values in a specific solvent. While specific experimental data for this compound is not widely published, the spectrum is expected to show characteristic bands for substituted anilines. The primary π→π* transitions (E2 and B bands) originating from the benzene ring would likely appear at wavelengths greater than 200 nm and 250 nm, respectively. A weaker n→π* transition associated with the non-bonding electrons of the nitrogen and sulfur atoms may also be observed.

Table 1: Expected UV-Vis Absorption Data for this compound (Note: This table is illustrative of expected values based on similar structures, as specific experimental data is not publicly available.)

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* (E2-band) | ~240-260 | Ethanol |

| π → π* (B-band) | ~280-310 | Ethanol |

| n → π* | ~320-360 | Cyclohexane |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of this compound as C8H11NS.

The theoretical monoisotopic mass of C8H11NS is 153.06122 Da. uni.lu An HRMS experiment would aim to detect the molecular ion [M]+ or, more commonly, a protonated molecule [M+H]+, and match its measured m/z with the calculated value. The high precision of the measurement allows for the differentiation between formulas that may have the same nominal mass. Predicted data for various adducts of this compound shows the expected high-resolution m/z values that would be observed. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts (Source: PubChem CID 54396113) uni.lu

| Adduct Formula | Adduct Type | Calculated m/z |

| [C8H12NS]+ | [M+H]+ | 154.06850 |

| [C8H11NNaS]+ | [M+Na]+ | 176.05044 |

| [C8H11NKS]+ | [M+K]+ | 192.02438 |

| [C8H15N2S]+ | [M+NH4]+ | 171.09504 |

The confirmation of these exact masses in an experimental spectrum provides definitive evidence for the compound's elemental composition, distinguishing it from any other isomers or compounds with similar masses.

X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would be required. By irradiating the crystal with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. This would confirm the connectivity of the atoms: the 1,3,4-substitution pattern on the benzene ring and the geometry of the methyl and methylsulfanyl groups. The resulting structural model provides the absolute confirmation of the compound's constitution and stereochemistry in the solid state.

The data from X-ray crystallography is essential for understanding the non-covalent interactions that govern how the molecules pack together in the crystal lattice. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The primary amine group (-NH2) is a hydrogen bond donor. It could form intermolecular hydrogen bonds with the nitrogen or sulfur atom of a neighboring molecule (N-H···N or N-H···S) or with the π-system of an adjacent aromatic ring (N-H···π). These interactions are often primary drivers in the formation of the crystal packing motif, potentially leading to the formation of chains or dimeric structures. mdpi.com

The crystal structure reveals the molecule's preferred conformation in the solid state. Key conformational features for this compound would include:

Orientation of the Methylsulfanyl Group: The analysis would determine the torsion angle of the C(ring)-C(ring)-S-C(methyl) bond, revealing the orientation of the methylsulfanyl group relative to the plane of the aromatic ring.

Planarity: The degree of planarity of the benzene ring and the displacement of the nitrogen and sulfur atoms from this plane would be precisely measured.

Amine Group Geometry: The geometry around the nitrogen atom (trigonal pyramidal vs. more planar) and the orientation of the hydrogen atoms would be defined.

This conformational information is vital for understanding the molecule's steric and electronic properties and for computational modeling studies.

Computational and Theoretical Investigations of 4 Methyl 3 Methylsulfanyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intricacies of molecular systems. For 4-Methyl-3-(methylsulfanyl)aniline, these calculations can elucidate its stable geometric configuration and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound to find its most stable conformation (lowest energy state). The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed method for such calculations.

The geometry optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also determined through these DFT calculations.

Ab Initio Methods for Molecular Property Predictions (e.g., Hartree-Fock, MP2)

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not fully account for electron correlation.

Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation, offering more accurate predictions of molecular properties. These properties can include dipole moments, polarizabilities, and vibrational frequencies. For this compound, MP2 calculations would provide a more refined understanding of its electronic structure and properties compared to the HF method alone.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of these orbitals is crucial for understanding chemical reactivity and electronic transitions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the sulfur atom, which are the most electron-rich parts of the molecule. The LUMO, conversely, would likely be distributed over the aromatic ring. The precise energy gap and spatial distribution would be determined through computational calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.3 |

Note: The values in this table are hypothetical and serve as an illustrative example of what FMO analysis would provide.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs.

In this compound, NBO analysis could reveal the nature of the bonding between the sulfur atom and the methyl group, as well as its interaction with the aniline ring. It would also provide information on the hybridization of the nitrogen and sulfur atoms, which influences the molecule's geometry and reactivity. The analysis can quantify the extent of electron delocalization from the lone pairs of the nitrogen and sulfur atoms into the aromatic ring, which is a key factor in the chemical behavior of anilines and thioanisoles.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the amino group and the sulfur atom of the methylsulfanyl group, indicating these are the most probable sites for electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack. This visual guide to reactivity is instrumental in understanding and predicting the chemical reactions of the molecule.

Prediction of Spectroscopic Parameters for Experimental Correlation

The prediction of spectroscopic parameters such as theoretical vibrational frequencies and NMR chemical shifts is a cornerstone of computational chemistry, offering a powerful tool for the interpretation of experimental data and the structural elucidation of novel compounds.

Theoretical Vibrational Frequencies:

A comparative analysis with related molecules, such as 3-chloro-4-methyl aniline, for which DFT calculations have been performed, can offer further insights. In such studies, the calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the correlation with experimental spectra.

NMR Chemical Shifts:

Predicting ¹H and ¹³C NMR chemical shifts is crucial for confirming molecular structures. While specific experimental NMR data for this compound is scarce, computational models can provide valuable estimations. For the aromatic protons of this compound, the chemical shifts would be influenced by the electron-donating effects of the amino and methylsulfanyl groups and the electron-donating nature of the methyl group. The protons on the benzene (B151609) ring would likely appear in the range of 6.5-7.5 ppm. The methyl protons of the methylsulfanyl and the methyl group attached to the ring would have distinct signals in the upfield region of the spectrum.

For ¹³C NMR, the aromatic carbons would resonate between 110 and 150 ppm. The chemical shifts of the carbon atoms directly attached to the nitrogen and sulfur atoms would be significantly influenced by these heteroatoms. The carbon of the methyl group attached to the sulfur and the ring would appear at higher field strengths.

| Parameter | Predicted Range/Value | Basis of Prediction |

| Vibrational Frequencies | ||

| N-H stretch | 3400-3500 cm⁻¹ | General data for anilines |

| Aromatic C-H stretch | 3000-3100 cm⁻¹ | General data for aromatic compounds |

| C-C stretch (aromatic) | 1400-1600 cm⁻¹ | General data for aromatic compounds |

| C-S stretch | 600-800 cm⁻¹ | General data for thioethers |

| ¹H NMR Chemical Shifts | ||

| Aromatic H | 6.5-7.5 ppm | General data for substituted anilines |

| NH₂ | Variable | Dependent on solvent and concentration |

| CH₃ (ring) | ~2.2-2.5 ppm | General data for toluenes |

| SCH₃ | ~2.4-2.6 ppm | General data for thioanisoles |

| ¹³C NMR Chemical Shifts | ||

| Aromatic C | 110-150 ppm | General data for substituted benzenes |

| C-NH₂ | ~140-150 ppm | Data for substituted anilines |

| C-SCH₃ | ~125-135 ppm | Data for thioanisoles |

| CH₃ (ring) | ~20-22 ppm | General data for toluenes |

| SCH₃ | ~15-20 ppm | General data for thioanisoles |

| Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary. |

Conformational Analysis and Tautomeric Equilibrium Studies in Solution and Gas Phase

The three-dimensional structure and potential isomerism of a molecule are fundamental to its chemical behavior.

Conformational Analysis:

The conformational landscape of this compound is primarily determined by the rotation around the C-S and C-N bonds. In the gas phase, the molecule is expected to adopt a conformation that minimizes steric hindrance between the methylsulfanyl group, the amino group, and the adjacent methyl group. The orientation of the methyl group of the methylsulfanyl moiety relative to the aromatic ring is a key conformational parameter. Computational studies on substituted anilines have shown that the amino group is typically planar or near-planar with the aromatic ring to maximize resonance stabilization. researchgate.net

In solution, the conformational preferences can be influenced by the solvent's polarity. Polar solvents may stabilize conformers with larger dipole moments. However, for a relatively non-polar molecule like this compound, the gas-phase conformations are likely to be representative of those in non-polar solvents.

Tautomeric Equilibrium:

Tautomerism in this compound is not expected to be a significant phenomenon. The most common form of tautomerism for anilines involves the imine-enamine equilibrium, which is generally unfavorable for simple anilines. While studies on related systems like N-salicylidene-p-X-aniline have explored tautomerism, these involve intramolecular hydrogen bonding that is absent in this compound. nih.gov Similarly, while keto-enol tautomerism is known in thioanisole (B89551) derivatives with appropriate functional groups, the structure of this compound does not support this type of isomerism. researchgate.net

Investigation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling can elucidate potential reaction mechanisms by identifying transition states and calculating activation energies.

For this compound, several reaction types could be investigated. For instance, electrophilic aromatic substitution is a common reaction for anilines. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho and para to the amino group are substituted. Therefore, substitution would be directed to the remaining ortho position.

Another potential reaction is the oxidation of the sulfur atom. Sulfides can be oxidized to sulfoxides and then to sulfones. Computational studies could model the reaction pathway with various oxidizing agents, determining the transition state structures and energies for each step.

Furthermore, reactions involving the amino group, such as N-alkylation or N-acylation, could also be modeled. A computational study on the reaction of 4-methyl aniline with hydroxyl radicals has provided insights into addition and abstraction reaction pathways, which could serve as a model for similar investigations on this compound. researchgate.netnih.gov

| Reaction Type | Predicted Outcome | Computational Insights |

| Electrophilic Aromatic Substitution | Substitution at the position ortho to the amino group. | Calculation of activation barriers for attack at different ring positions. |

| Oxidation of Sulfur | Formation of the corresponding sulfoxide (B87167) and sulfone. | Modeling of transition states with various oxidants. |

| N-Alkylation/Acylation | Formation of N-substituted products. | Determination of reaction energetics and transition state geometries. |

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. Although a crystal structure for this compound is not available, a theoretical Hirshfeld surface analysis can be performed on a computationally predicted crystal packing.

The analysis would likely reveal the dominant role of van der Waals forces, particularly H···H contacts, in the crystal packing. The presence of the amino group suggests the potential for N-H···S or N-H···π hydrogen bonds, which would appear as distinct features on the Hirshfeld surface and in the corresponding 2D fingerprint plots. Studies on related aniline derivatives and aromatic sulfur compounds have demonstrated the utility of Hirshfeld analysis in identifying and quantifying C-H···O, N-H···O, and C-H···π interactions. nih.govnih.gov The sulfur atom could also participate in S···π interactions. researchgate.net

The fingerprint plot can be decomposed to highlight the contributions of different types of intermolecular contacts. For a molecule like this compound, the following contacts would be of interest:

| Interaction Type | Expected Significance | Appearance on Fingerprint Plot |

| H···H | High | Large, diffuse region in the center of the plot. |

| C···H/H···C | Moderate | "Wings" on either side of the H···H contacts. |

| N···H/H···N | Moderate | Sharp "spikes" at lower dₑ and dᵢ values, indicative of hydrogen bonding. |

| S···H/H···S | Moderate | Similar to N···H contacts, potentially indicating weak hydrogen bonding. |

| C···C | Low | Characteristic of π-π stacking interactions, if present. |

Applications in Advanced Chemical Synthesis and Functional Materials

Role as a Key Intermediate and Building Block in Multi-step Organic Synthesis

4-Methyl-3-(methylsulfanyl)aniline is a pivotal intermediate in the synthesis of complex heterocyclic systems, particularly those containing fused rings. Its structure is ideally suited for building polycyclic aromatic compounds that are of interest in materials science and medicinal chemistry. One of the most significant applications is in the synthesis of substituted thienoindoles, a class of sulfur-containing heterocycles. researchgate.net

The synthesis of thieno[3,2-b]indoles, for example, can be achieved through modern cross-coupling methodologies where an aniline (B41778) derivative is a crucial component. chemicalbook.com In these multi-step sequences, this compound can be used to introduce specific substituents onto the final heterocyclic core, thereby fine-tuning the electronic and physical properties of the target molecule. The general strategies often involve an initial palladium-catalyzed Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination to form the indole (B1671886) ring. By using this compound, a thienoindole with a methyl group at the 8-position and a methylsulfanyl group at the 7-position could be synthesized, yielding a highly specific molecular architecture.

The table below outlines common synthetic strategies for thienoindoles where substituted anilines like this compound are key building blocks.

| Reaction Type | Description | Role of Aniline Precursor | Typical Catalysts |

| Cadogan Reductive Cyclization | Intramolecular cyclization of an o-nitrophenyl precursor onto a thiophene (B33073) ring. | The aniline is formed in situ from the reduction of a nitro group just before cyclization. | Triethyl phosphite |

| Buchwald-Hartwig C-N Coupling | Palladium-catalyzed formation of a carbon-nitrogen bond to close the indole ring. chemicalbook.com | The aniline's amino group acts as the nucleophile to form the key bond of the indole system. | Palladium catalysts with specialized ligands (e.g., XPhos, SPhos) |

| Suzuki-Miyaura Coupling | Formation of a carbon-carbon bond between a thiophene and a phenyl ring. | An aniline-derived boronic acid or a haloaniline can be used as the coupling partner. | Palladium catalysts (e.g., Pd(PPh₃)₄) |

Development of Functional Materials and Polymers Incorporating the this compound Moiety

The field of materials science leverages unique organic molecules to create polymers and functional materials with tailored properties. While research specifically detailing the polymerization of this compound is not widespread, the extensive literature on substituted polyanilines provides a clear indication of its potential.

Polyaniline is a well-known conducting polymer, but its application is often limited by poor solubility. uni.lu Introducing substituents onto the aniline monomer is a common strategy to overcome this limitation. The methyl group on the this compound moiety would likely enhance the solubility of a resulting polymer in common organic solvents. uni.lu The methylsulfanyl group, with its sulfur atom, could also influence the polymer's electronic properties and its ability to interact with metal surfaces or nanoparticles.

Furthermore, its role as a precursor to rigid, planar molecules like thienoindoles is a direct route to creating functional organic materials. researchgate.net Thieno[3,2-b]thiophenes and related fused-ring systems are known to be key components in the development of optoelectronic materials, organic solar cells, and polymer semiconductors. acs.org Therefore, this compound serves as a gateway to these advanced materials by providing the necessary substituted aromatic core for their synthesis.

The following table summarizes how substituents on an aniline monomer, such as those in this compound, are expected to influence polymer properties based on established research.

| Substituent | Expected Effect on Polymer Properties | Rationale |

| Methyl Group (-CH₃) | Increased solubility in organic solvents. | The nonpolar alkyl group disrupts inter-chain packing, reducing crystallinity and allowing solvent molecules to penetrate more easily. uni.lu |

| Methylsulfanyl Group (-SCH₃) | Potential for altered electronic properties and metal coordination. | The sulfur atom's lone pairs can participate in electronic interactions and can act as a soft donor site for binding to metals. |

| Aniline Backbone | Electrical conductivity (in doped state), redox activity. | The conjugated pi-system of the polyaniline backbone allows for charge transport when the polymer is oxidized (doped). |

Applications in Catalyst Design and Ligand Development for Metal-Mediated Transformations

The design of ligands is central to the advancement of transition metal catalysis. Ligands coordinate to a metal center and precisely control its reactivity, selectivity, and stability. Substituted anilines are versatile platforms for creating sophisticated ligands. The this compound molecule is a promising candidate for ligand synthesis due to its multiple potential coordination sites: the amino nitrogen and the thioether sulfur.

The amino group can be readily functionalized to create more complex ligand structures. For instance, it can undergo condensation with aldehydes to form Schiff base ligands or be alkylated with pyridyl groups to form polypyridyl amine ligands. sigmaaldrich.com These ligand types are known to form stable complexes with a wide range of transition metals, including ruthenium, cobalt, nickel, and zinc. sigmaaldrich.comcymitquimica.com

The presence of the methylsulfanyl group ortho to the amine offers the potential for this molecule to act as a bidentate ligand, where both the nitrogen and the sulfur atoms coordinate to the same metal center. This chelation effect typically leads to more stable metal complexes compared to monodentate ligands. Such complexes could find applications in various catalytic transformations.

The table below presents examples of ligand types derived from aniline precursors, illustrating the potential for this compound in this field.

| Ligand Class | Synthesis from Aniline | Coordinating Atoms | Example Metals |

| Schiff Base Ligands | Condensation of the aniline with an aldehyde or ketone. | N, O | Mn(II), Ni(II), Zn(II) |

| Polypyridyl Amine Ligands | Alkylation of the aniline nitrogen with pyridine-containing groups. sigmaaldrich.com | N, N' | Ruthenium(II/III) sigmaaldrich.com |

| Dithiocarbamates | Reaction with carbon disulfide (though typically from secondary amines). | S, S' | Mn(II), Co(II), Zn(II) |

| Potential Bidentate N,S Ligands | Direct coordination of the aniline and thioether groups. | N, S | Various transition metals |

Exploration as Chemical Probes and Reagents in Fundamental Chemical Research

In fundamental chemical research, molecules with tunable properties are valuable as reagents or as probes for studying reaction mechanisms and biological systems. While not extensively documented as a probe, this compound possesses chemical features that make it an interesting candidate for such exploration.

The most notable feature is the methylsulfanyl (-SCH₃) group, which is susceptible to selective oxidation. Using common oxidizing agents, it can be converted first to a methylsulfinyl group (-SOCH₃) and then to a methylsulfonyl group (-SO₂CH₃). Each oxidation step dramatically alters the electronic nature of the substituent, withdrawing electron density from the aromatic ring. This "tunability" could be exploited in the design of chemical probes where a change in electronic properties could trigger a change in fluorescence or other measurable signals.

The oxidized derivative, 4-methyl-3-(methylsulfonyl)aniline, is itself a stable compound that can be used as a building block for further synthesis. Aniline derivatives containing the strongly electron-withdrawing sulfonyl group are used as intermediates in the development of pharmaceuticals. researchgate.netchemicalbook.com Therefore, this compound serves as a precursor to these more highly functionalized reagents and intermediates. This ability to systematically modify the sulfur oxidation state makes it a useful tool for structure-activity relationship studies, where researchers investigate how the electronic properties of a molecule influence its function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.